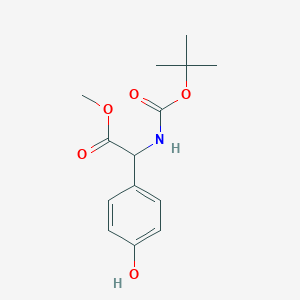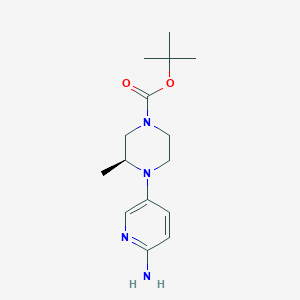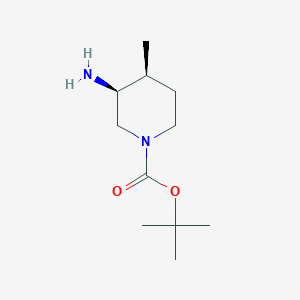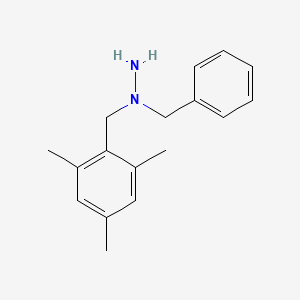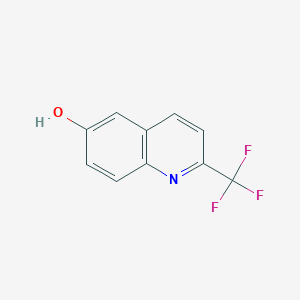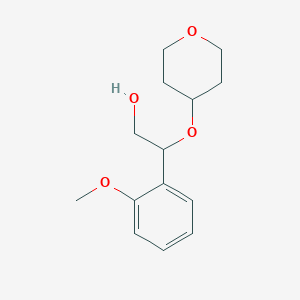
Tert-butyl 2-ethylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-ethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO2 . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of this compound involves a reaction with copper (I) iodide in diethyl ether and dichloromethane at 0 - 20℃ . The reaction mixture is then treated with a saturated ammonium chloride aqueous solution, and the organic layer is dried with anhydrous sodium sulfate . The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular weight of this compound is 199.29 . The InChI code for this compound is 1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.06, indicating its lipophilicity . The water solubility of this compound is 0.75 mg/ml .Applications De Recherche Scientifique
Chiral Auxiliary and Building Block in Peptide Synthesis
Tert-butyl 2-ethylpyrrolidine-1-carboxylate serves as a critical component in synthetic chemistry, particularly as a chiral auxiliary and building block in the synthesis of peptides. A study highlighted the preparation and application of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) from L-alanine. This compound was utilized as an auxiliary and a chiral Aib building block in dipeptide synthesis, demonstrating its versatility in the preparation of enantiomerically pure compounds with excellent selectivities (Studer, Hintermann, & Seebach, 1995).
Synthons for Medicinal Chemistry
Another significant application of related pyrrolidine derivatives is in medicinal chemistry, where they serve as attractive synthons for the synthesis of dipeptidyl peptidase IV inhibitors. A method was developed for the high-yield synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides by double fluorination, showcasing the compound's utility in creating intermediates for various medicinal applications (Singh & Umemoto, 2011).
Economical Synthesis from L-Aspartic Acid
Research also focuses on the economical synthesis of pyrrolidine derivatives for pharmaceutical use. A process starting from L-aspartic acid to synthesize optically active tert-butyl 3-aminopyrrolidine-1-carboxylate highlights a cost-effective and industrially feasible method. This synthesis route is characterized by mild reaction conditions and easy work-up, proving its value for large-scale production (Han et al., 2018).
Antimicrobial Activity of Pyrrolidine Derivatives
Pyrrolidine derivatives have been developed with notable antimicrobial activities. Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives revealed compounds with significant antimicrobial properties. This method achieved highly encouraging yields, demonstrating the potential of pyrrolidine derivatives in antibacterial applications (Sreekanth & Jha, 2020).
Dendritic Macromolecules Synthesis
Tert-butyl esters, including those derived from pyrrolidine structures, have been used in the synthesis of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. This research highlights the transformation of tert-butyl esters to carboxylic acids to enhance solubility and enable the characterization of dendrimers, illustrating the compound's utility in advanced material science (Pesak, Moore, & Wheat, 1997).
Safety and Hazards
Tert-butyl 2-ethylpyrrolidine-1-carboxylate is classified as a warning signal word . The hazard statements for this compound include H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye and face protection .
Mécanisme D'action
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl 2-ethylpyrrolidine-1-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a lipophilicity (Log Po/w) of 3.06 (iLOGP), 2.56 (XLOGP3), 2.42 (WLOGP), 2.01 (MLOGP), and 1.61 (SILICOS-IT), with a consensus Log Po/w of 2.33 . These properties may impact the compound’s bioavailability.
Propriétés
IUPAC Name |
tert-butyl 2-ethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPIUFHZDRAHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

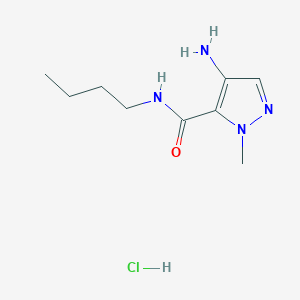
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3103146.png)
![[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3103151.png)
![[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine](/img/structure/B3103164.png)
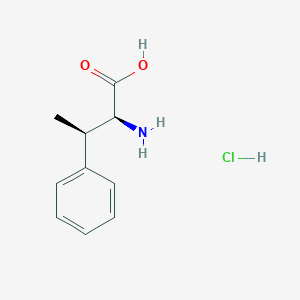
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate](/img/structure/B3103182.png)
